2-[(2-Methylphenyl)sulfanylmethyl]oxirane is an organic compound with the molecular formula CHOS. It features an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether, attached to a sulfanylmethyl group that connects to a 2-methylphenyl group. The presence of the oxirane ring contributes to its reactivity, making it significant in various
Research has indicated that 2-[(2-Methylphenyl)sulfanylmethyl]oxirane may exhibit notable biological activities, including:
The oxirane ring's reactivity enables it to form covalent bonds with nucleophilic sites in biological molecules, which may contribute to its biological effects.
The synthesis of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane typically involves two main steps:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques may include continuous flow reactors and advanced purification methods to enhance yield and purity.
The compound has several applications across different fields:
Studies on the interactions of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane with biological targets reveal that its highly reactive oxirane ring can form covalent bonds with nucleophilic sites on proteins. This reactivity may lead to inhibition of enzymatic functions or modulation of cellular pathways, making it a compound of interest for further research in medicinal chemistry .
Several compounds share structural similarities with 2-[(2-Methylphenyl)sulfanylmethyl]oxirane. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-[(2-Methylphenyl)thio]ethanol | Lacks the oxirane ring | Contains a thiol group instead |
2-[(2-Methylphenyl)sulfinylmethyl]oxirane | Contains a sulfoxide group | Differentiates by oxidation state |
2-[(2-Methylphenyl)sulfonylmethyl]oxirane | Contains a sulfone group | Represents further oxidation state |
These compounds illustrate variations in sulfur functional groups and their implications for chemical reactivity and biological activity .